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Compound of Interest

Compound Name:

2-(1-(Tert-

butoxycarbonyl)pyrrolidin-2-

yl)acetic acid

Cat. No.: B1334502 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-

butoxycarbonyl-pyrrolidine-2-acetic acid (Boc-pyrrolidine-2-acetic acid), a key building block in

synthetic organic chemistry, particularly in the development of peptidomimetics and other

pharmaceuticals. This document outlines the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule and provides

detailed experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the expected and reported spectroscopic data for Boc-

pyrrolidine-2-acetic acid (Molecular Formula: C₁₁H₁₉NO₄, Molecular Weight: 229.27 g/mol ).

Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10-12 Broad Singlet 1H -COOH

~4.0-4.2 Multiplet 1H H-2 (pyrrolidine ring)

~3.2-3.5 Multiplet 2H H-5 (pyrrolidine ring)

~2.5-2.7 Multiplet 2H -CH₂-COOH

~1.8-2.2 Multiplet 4H
H-3, H-4 (pyrrolidine

ring)

~1.45 Singlet 9H -C(CH₃)₃ (Boc group)

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm Assignment

~175-178 -COOH

~154-156 -C=O (Boc group)

~79-81 -C(CH₃)₃ (Boc group)

~58-60 C-2 (pyrrolidine ring)

~46-48 C-5 (pyrrolidine ring)

~38-40 -CH₂-COOH

~28.4 -C(CH₃)₃ (Boc group)

~23-31 C-3, C-4 (pyrrolidine ring)

Table 2: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (carboxylic acid)

2850-2980 Medium-Strong C-H stretch (alkyl)

~1740 Strong C=O stretch (carboxylic acid)

~1690 Strong C=O stretch (Boc carbamate)

1365-1390 Medium C-H bend (tert-butyl)

1160-1250 Strong C-O stretch (carbamate)

Table 3: Mass Spectrometry (MS) Data
Predicted m/z values for various adducts of Boc-pyrrolidine-2-acetic acid are listed below.[1]

Adduct Predicted m/z

[M+H]⁺ 230.1387

[M+Na]⁺ 252.1206

[M+NH₄]⁺ 247.1652

[M-H]⁻ 228.1241

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and

confirmation.

Methodology:

Sample Preparation: Dissolve 5-10 mg of Boc-pyrrolidine-2-acetic acid in approximately 0.6

mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or
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Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube. The choice of solvent can affect

chemical shifts.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the field frequency using the deuterium signal from the solvent.

Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.

Tune the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Spectrometer Frequency: 400 MHz or higher.

Pulse Sequence: Standard single-pulse experiment.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Spectrometer Frequency: 100 MHz (corresponding to a 400 MHz ¹H instrument).

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024-4096 (or more for dilute samples).

Relaxation Delay: 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Perform phase and baseline corrections.
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Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm

for ¹H and 77.16 ppm for ¹³C).

Integrate the signals in the ¹H spectrum and assign all peaks in both spectra to the

corresponding nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.

Methodology:

Sample Preparation: As Boc-pyrrolidine-2-acetic acid is a solid at room temperature, the

Attenuated Total Reflectance (ATR) technique is highly suitable. Place a small amount of the

crystalline powder onto the ATR crystal. Apply pressure with the anvil to ensure good contact

between the sample and the crystal.

Instrument Setup:

Technique: FT-IR with a single-reflection ATR accessory.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Data Acquisition:

Acquire a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Data Analysis:

Identify and label the major absorption bands.
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Assign the observed bands to the corresponding functional group vibrations (e.g., O-H, C-

H, C=O, C-O).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular

formula and fragmentation pattern.

Methodology:

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a

suitable solvent such as methanol, acetonitrile, or a mixture of these with water. A small

amount of a volatile acid like formic acid can be added to the solution to promote protonation

for positive ion mode analysis.

Instrument Setup (Electrospray Ionization - ESI):

Ionization Technique: Electrospray Ionization (ESI).

Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or Ion Trap.

Ionization Mode: Positive ion mode is typically used to observe protonated molecules

([M+H]⁺). Negative ion mode can also be used to observe deprotonated molecules ([M-

H]⁻).

Mass Range: Scan a range appropriate to observe the molecular ion (e.g., m/z 50-500).

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate.

Acquire the mass spectrum, averaging multiple scans to improve the signal-to-noise ratio.

Data Analysis:

Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺).

Compare the observed m/z value with the calculated exact mass of the expected ion to

confirm the elemental composition.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1334502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to identify

characteristic neutral losses (e.g., loss of the Boc group or CO₂).

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of Boc-

pyrrolidine-2-acetic acid.
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Caption: Workflow for spectroscopic analysis of Boc-pyrrolidine-2-acetic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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